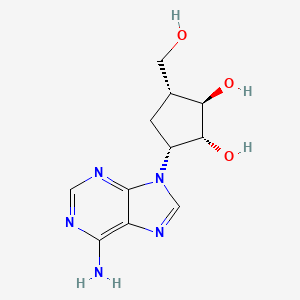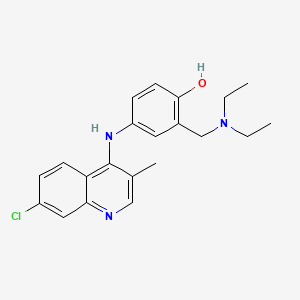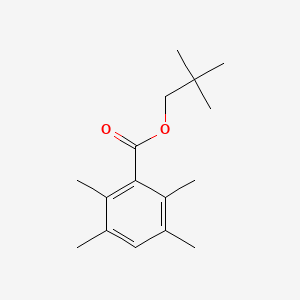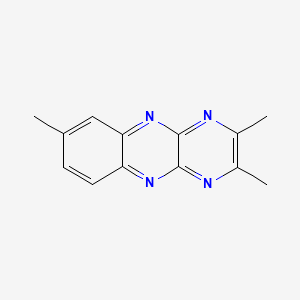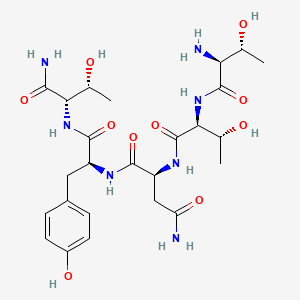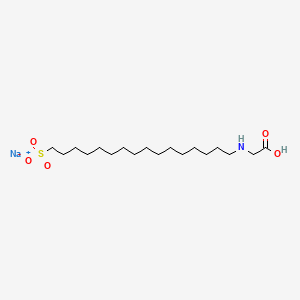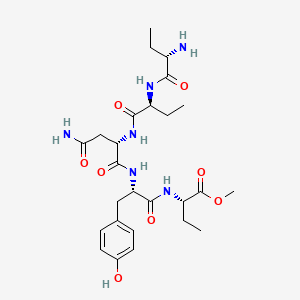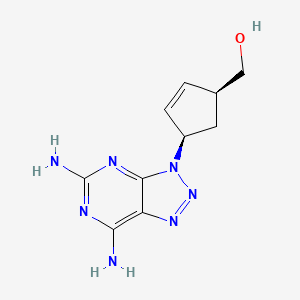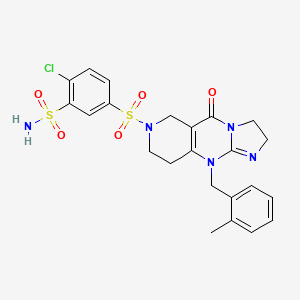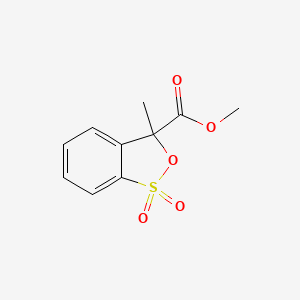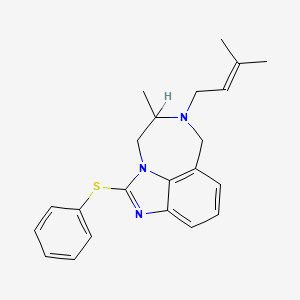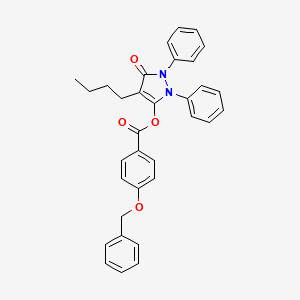
Butanoic acid, 4-(((1-(4-fluorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-(((1-(4-fluorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)- is a complex organic compound with a unique structure that includes a fluorophenyl group, an indole moiety, and a hydroxyphosphinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-(((1-(4-fluorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)- involves multiple steps. The process typically starts with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group through electrophilic substitution. The hydroxyphosphinyl group is then added via a phosphorylation reaction. The final step involves the formation of the butanoic acid moiety through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
化学反応の分析
Types of Reactions
Butanoic acid, 4-(((1-(4-fluorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorophenyl group makes it particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicinal chemistry, the compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of Butanoic acid, 4-(((1-(4-fluorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)- involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the hydroxyphosphinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Butanoic acid, 4-(((1-(4-chlorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)
- Butanoic acid, 4-(((1-(4-bromophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)
- Butanoic acid, 4-(((1-(4-methylphenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)
Uniqueness
The uniqueness of Butanoic acid, 4-(((1-(4-fluorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)- lies in its fluorophenyl group, which imparts distinct chemical and biological properties. The presence of fluorine can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
119901-68-7 |
|---|---|
分子式 |
C23H23FNO5P |
分子量 |
443.4 g/mol |
IUPAC名 |
(3S)-4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethynyl-hydroxyphosphoryl]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C23H23FNO5P/c1-15(2)23-19-5-3-4-6-20(19)25(17-9-7-16(24)8-10-17)21(23)11-12-31(29,30)14-18(26)13-22(27)28/h3-10,15,18,26H,13-14H2,1-2H3,(H,27,28)(H,29,30)/t18-/m0/s1 |
InChIキー |
DVRZSYZTEHXMHH-SFHVURJKSA-N |
異性体SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)C#CP(=O)(C[C@H](CC(=O)O)O)O |
正規SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)C#CP(=O)(CC(CC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



